Naphthyl vs. Indole hSERT Binding Affinity
The target compound's naphthyl core was evaluated as an isosteric replacement for the indole nucleus of homotryptamine. The study concluded that aromatic cores lacking an H-bond donor site (such as the naphthyl core in this compound) can be substituted for the indole nucleus without substantial loss in hSERT binding [1]. However, the most potent isosteres identified were CN-substituted naphthalenes, indicating that the unsubstituted naphthyl core in the target compound exhibits measurably lower affinity than its cyano-substituted counterparts. This provides a direct SAR differentiation: the target compound retains affinity relative to indole but is less potent than CN-substituted naphthalenes [1].
| Evidence Dimension | hSERT binding affinity (Ki or relative potency) |
|---|---|
| Target Compound Data | Unsubstituted naphthyl isostere; retains substantial hSERT binding vs. indole [1] |
| Comparator Or Baseline | CN-substituted naphthalenes (most potent isosteres) [1]; indole parent homotryptamine (1S,2S)-2c [1] |
| Quantified Difference | Exact Ki not available in abstract; qualitative ranking: CN-naphthalenes > unsubstituted naphthyl > other heteroaryl cores [1] |
| Conditions | Human serotonin transporter (hSERT) binding assay, recombinant hSERT [1] |
Why This Matters
This evidence defines the selectivity window: the compound is suitable for studying the contribution of the H-bond donor site to SERT binding, but researchers requiring maximum SERT affinity should consider CN-substituted naphthalene analogs instead.
- [1] Dalton King H, Denhart DJ, Deskus JA, Ditta JL, Epperson JR, Higgins MA, Kung JE, Marcin LR, Sloan CP, Mattson GK, Molski TF, Krause RG, Bertekap RL, Lodge NJ, Mattson RJ, Macor JE. Conformationally restricted homotryptamines. Part 4: Heterocyclic and naphthyl analogs of a potent selective serotonin reuptake inhibitor. Bioorg Med Chem Lett. 2007 Oct 15;17(20):5647-51. View Source
